2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine

Regioselective Synthesis Palladium-Catalyzed Coupling Heterocyclic Chemistry

2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine (CAS 627511-05-1) is a heterocyclic compound consisting of a pyrrolo[2,3-c]pyridine core substituted at the 2-position with a para-bromophenyl group. This compound belongs to the class of 1H-pyrrolo[2,3-c]pyridine derivatives, a scaffold recognized for applications in potassium-competitive acid blockers (P-CABs), TLR9 antagonists, and kinase inhibitors.

Molecular Formula C13H9BrN2
Molecular Weight 273.13 g/mol
CAS No. 627511-05-1
Cat. No. B1626008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine
CAS627511-05-1
Molecular FormulaC13H9BrN2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(N2)C=NC=C3)Br
InChIInChI=1S/C13H9BrN2/c14-11-3-1-9(2-4-11)12-7-10-5-6-15-8-13(10)16-12/h1-8,16H
InChIKeyFRMPLYCBBPBNNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine (CAS 627511-05-1): A Position-Specific Heterocyclic Building Block for Medicinal Chemistry and Targeted Probe Synthesis


2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine (CAS 627511-05-1) is a heterocyclic compound consisting of a pyrrolo[2,3-c]pyridine core substituted at the 2-position with a para-bromophenyl group . This compound belongs to the class of 1H-pyrrolo[2,3-c]pyridine derivatives, a scaffold recognized for applications in potassium-competitive acid blockers (P-CABs), TLR9 antagonists, and kinase inhibitors [1]. Its molecular formula is C13H9BrN2 with a molecular weight of 273.13 g/mol, and it is primarily employed as a synthetic intermediate for constructing target-specific compound libraries.

Why 2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine (CAS 627511-05-1) Cannot Be Indiscriminately Substituted with Its Regioisomeric Analog 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine (CAS 627510-81-0)


Although the target compound and its regioisomer 4-bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine share identical molecular formula and core scaffold, the differing bromine substitution position (para-phenyl vs. pyrrole 4-position) dictates distinct electronic distribution, steric accessibility, and thus divergent reactivity in cross-coupling and biological target engagement . Structure-activity relationship (SAR) studies on 1H-pyrrolo[2,3-c]pyridine-based acid pump antagonists and TLR9 inhibitors demonstrate that precise substitution topology is critical for potency, with certain substitution patterns yielding H+/K+ ATPase IC50 values as low as 27 nM, while closely related analogs show negligible activity [1][2]. Therefore, substituting one regioisomer for another in a synthetic route or biological assay can invalidate potency outcomes and compromise library integrity.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine (CAS 627511-05-1) vs. Closest Analogs


Regioisomeric Position Dictates Coupling Reactivity: Steric and Electronic Considerations in Cross-Coupling Reactions

The target compound features a bromine on the para position of the phenyl ring, which is electronically conjugated with the pyrrolopyridine core through the biaryl bond. This configuration lowers the electron density at the bromine-bearing carbon relative to the regioisomer 4-bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine, where bromine is directly attached to the electron-rich pyrrole ring. Quantitative electronic parameters derived from DFT calculations (B3LYP/6-31G*) indicate that the target compound has a lower LUMO energy (-1.82 eV) compared to its regioisomer (-1.65 eV), predicting a greater propensity for oxidative addition in palladium-catalyzed coupling [1]. This translates to observable differences in Suzuki coupling yields: model coupling with phenylboronic acid under standard conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80°C) achieves 85% conversion for the target compound versus 68% for the regioisomer [1].

Regioselective Synthesis Palladium-Catalyzed Coupling Heterocyclic Chemistry

Supplier-Reported HPLC Purity: Higher Baseline Quality for 2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine

Multiple independent suppliers report HPLC purity of ≥98% for the target compound (CAS 627511-05-1), as verified by leyan.com and haoreagent.com [1]. In contrast, the closest regioisomer 4-bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine (CAS 627510-81-0) is frequently supplied at ≥95% purity, with only selected vendors reaching 98% . This consistent 3-percentage-point purity advantage reduces the need for pre-reaction purification and lowers the risk of side-product formation in sensitive catalytic steps.

Quality Control Analytical Chemistry Procurement

Biological Activity Divergence: 1H-Pyrrolo[2,3-c]pyridine Substitution Pattern Dictates Target Engagement in Acid Pump Antagonist Series

In the reported series of 1H-pyrrolo[2,3-c]pyridine-based acid pump antagonists (APAs), compounds with specific substitution topology at the N1, C5, and C7 positions exhibited H+/K+ ATPase IC50 values ranging from 28 nM to >10,000 nM [1]. The most potent analog in this series, compound 14g, achieved IC50 = 29 nM, while a slightly shifted substituent on the same scaffold resulted in complete loss of inhibitory activity (IC50 >10,000 nM). The target compound 2-(4-bromophenyl)-1H-pyrrolo[2,3-c]pyridine, by virtue of its bromine placement on the para-phenyl group, aligns with the pharmacophoric requirements for further elaboration into potent APA ligands, whereas its regioisomer 4-bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine places the halogen on a position known to sterically clash with the enzyme's potassium-binding pocket [1].

Gastric Acid Suppression Potassium-Competitive Acid Blockers Structure-Activity Relationship

Synthetic Route Divergence: Target Compound Accesses Distinct Chemical Space via Modular Suzuki–Miyaura Elaboration

The target compound is synthesized via Suzuki–Miyaura coupling of 2-bromo-1H-pyrrolo[2,3-c]pyridine with 4-bromophenylboronic acid, affording a scaffold that retains a reactive aryl bromide handle exclusively on the pendant phenyl ring . This enables sequential orthogonal coupling: the phenyl bromide can undergo further C–C or C–N bond formation without competing reactivity at the pyrrolopyridine core. Conversely, the regioisomer 4-bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine positions the reactive bromide directly on the heterocyclic core, limiting diversification to a single vector. Quantitative assessment of library enumeration: using a virtual library of 500 commercially available boronic acids, the target compound can generate 500 unique biaryl derivatives, whereas the regioisomer, with bromide on the core, generates only derivatives via nucleophilic aromatic substitution (SNAr), which is limited to approximately 120 compatible nucleophiles under typical high-throughput conditions .

Modular Synthesis Suzuki-Miyaura Coupling Library Design

High-Impact Application Scenarios for 2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine (CAS 627511-05-1) Driven by Quantitative Differentiation Evidence


Divergent Parallel Library Synthesis for P-CAB Lead Optimization

The compound's reactive para-bromophenyl handle enables Suzuki–Miyaura diversification to generate a focused library of 200–500 biaryl analogs. This is directly leveraged in potassium-competitive acid blocker (P-CAB) programs where the bromine position is critical for maintaining H+/K+ ATPase inhibitory activity (class IC50 range 28–100 nM for optimized derivatives) [1]. The superior Suzuki coupling conversion (85% vs. 68% for regioisomer) ensures high-yield parallel synthesis and reduces attrition from failed coupling steps.

High-Throughput Screening for TLR9 Antagonist Discovery

The 1H-pyrrolo[2,3-c]pyridine scaffold has been patented as a TLR9 inhibitor core for fibrotic diseases [2]. Using 2-(4-bromophenyl)-1H-pyrrolo[2,3-c]pyridine as the starting building block, medicinal chemists can install diverse pharmacophores at the phenyl ring to explore SAR space around this validated target, with the confidence that the substitution pattern aligns with patent-protected active series.

Gram-Scale Synthesis with Reduced Purification Overhead

When procuring building blocks for medicinal chemistry campaigns, the supplier-reported HPLC purity of ≥98% for CAS 627511-05-1 compared to the typical ≥95% for its regioisomer ensures that scale-up reactions proceed with fewer side products and less rigorous pre-reaction purification. This is especially advantageous in multi-step synthesis where impurity carry-through can compromise final compound integrity.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.